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molecular formula C16H18N2O3 B8799223 5-(Benzyloxy)-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one

5-(Benzyloxy)-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one

Cat. No. B8799223
M. Wt: 286.33 g/mol
InChI Key: FTYGLWCXJQWQKS-UHFFFAOYSA-N
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Patent
US08067590B2

Procedure details

To 500 mg (1.75 mmol) 5-benzyloxy-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (preparation 5b) in 10 mL MeOH is added 8.73 mL (8.73 mmol) 1M aqueous HCl solution and the reaction mixture is stirred overnight at RT and 10 h at reflux. MeOH is evaporated, to the residual aqueous phase is added saturated aqueous NaHCO3-solution until the solution is basic. The aqueous phase is extracted with EtOAc, the combined organic phase is washed with water, dried over MgSO4, filtered and evaporated to afford the product.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
8.73 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[N:13][N:12](C2CCCCO2)[C:11](=[O:21])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl>CO>[CH2:1]([O:8][C:9]1[CH:14]=[N:13][NH:12][C:11](=[O:21])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(N(N=C1)C1OCCCC1)=O
Name
Quantity
8.73 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred overnight at RT and 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
MeOH is evaporated, to the residual aqueous phase
ADDITION
Type
ADDITION
Details
is added saturated aqueous NaHCO3-solution until the solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with EtOAc
WASH
Type
WASH
Details
the combined organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC(NN=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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